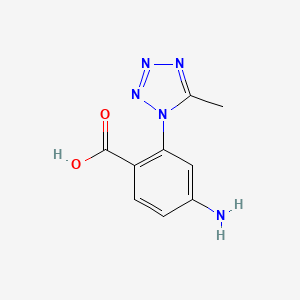![molecular formula C23H21ClN4O4 B2984761 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide CAS No. 941939-19-1](/img/structure/B2984761.png)
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide” is a chemical substance with the CAS No. 941939-19-112. It has a molecular formula of C23H21ClN4O4 and a molecular weight of 452.92.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound could not be retrieved from the available sources.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources.Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) investigated pyrazole-acetamide derivatives, similar in structure to the chemical . The research focused on synthesizing coordination complexes with cobalt and copper ions, revealing significant antioxidant activities. This suggests potential applications in developing antioxidant agents using similar chemical structures (Chkirate et al., 2019).
Nonlinear Optical Properties
Castro et al. (2017) conducted theoretical investigations into the nonlinear optical properties of organic crystals, including a compound structurally related to 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide. These studies suggest potential applications in photonic devices like optical switches and modulators due to their promising optical behaviors (Castro et al., 2017).
Crystal Structure Analysis
Narayana et al. (2016) explored the crystal structures of several acetamides, including compounds with structural similarities to the chemical . Their findings on molecular conformations and hydrogen bonding patterns could be significant for understanding the properties of similar compounds in pharmaceutical and materials science applications (Narayana et al., 2016).
Potential in Antimicrobial Agents
Aly et al. (2011) synthesized various heterocyclic compounds starting from 4-acetamide pyrazolone, which shares structural elements with the chemical of interest. Their research revealed significant biological activity against various microorganisms, indicating potential applications in developing new antimicrobial agents (Aly et al., 2011).
Ligand-Protein Interactions and Solar Cell Applications
Mary et al. (2020) synthesized and analyzed benzothiazolinone acetamide analogs, which bear resemblance to the chemical . They examined their ligand-protein interactions and modeled their photovoltaic efficiency, suggesting applications in dye-sensitized solar cells and as potential candidates for pharmaceutical development (Mary et al., 2020).
Anti-Inflammatory Activity
Sunder and Maleraju (2013) investigated N-(3-chloro-4-fluorophenyl) acetamide derivatives with structural similarities for their anti-inflammatory properties. Their findings indicate potential therapeutic applications for similar compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available sources.
Direcciones Futuras
The future directions or potential applications for this compound are not mentioned in the available sources.
Propiedades
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4/c1-31-20-8-3-15(11-21(20)32-2)13-25-22(29)14-27-9-10-28-19(23(27)30)12-18(26-28)16-4-6-17(24)7-5-16/h3-12H,13-14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHUJTNMQSSHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2984679.png)
![2-Methyl-4-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2984681.png)


![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-4-(piperidin-3-ylcarbonyl)piperazine](/img/structure/B2984685.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2984687.png)

![N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B2984691.png)
![2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2984692.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2984696.png)
amine](/img/structure/B2984697.png)
